molecular formula C20H30N2O3S2 B1679604 Pergolide mesylate CAS No. 66104-23-2

Pergolide mesylate

カタログ番号 B1679604
CAS番号: 66104-23-2
分子量: 410.6 g/mol
InChIキー: UWCVGPLTGZWHGS-ZORIOUSZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pergolide mesylate is an ergot derivative dopamine receptor agonist at both D1 and D2 receptor sites . It is chemically designated as 8ß [(methylthio)methyl]-6-propylergoline monomethanesulfonate . The empirical formula is C19H26N2S•CH4O3S, representing a molecular weight of 410.60 .


Synthesis Analysis

Pergolide mesylate can be produced through many synthetic methods . A high-yield and low environmental impact synthesis able to deliver highly pure pergolide mesylate has been developed . This process involves seven chemical steps (four telescoped), three steps of isolation of intermediate, and only one drying .


Molecular Structure Analysis

The molecular formula of pergolide mesylate is C20H30N2O3S2 . The average mass is 410.594 Da and the monoisotopic mass is 410.169769 Da .


Chemical Reactions Analysis

Pergolide mesylate is a potent dopamine receptor agonist . It is 10 to 1000 times more potent than bromocriptine on a milligram per milligram basis in various in vitro and in vivo test systems . Pergolide mesylate inhibits the secretion of prolactin in humans .


Physical And Chemical Properties Analysis

Pergolide mesylate has a molecular formula of C19H26N2S•CH4O3S and a molecular weight of 410.59 . The average mass is 410.594 Da and the monoisotopic mass is 410.169769 Da .

科学的研究の応用

Application 1: Effects on Circulating Anterior Pituitary Hormones

  • Summary of the Application : Pergolide mesylate, a synthetic ergoline with dopamine agonist properties, has been studied for its effects on circulating anterior pituitary hormones in humans . The endocrine profile was studied in a double-blind crossover design in six normal males .
  • Methods of Application or Experimental Procedures : The study involved the administration of Pergolide mesylate (100 μg orally) and the measurement of circulating PRL, TSH, GH, LH, FSH, and cortisol in the basal state and after TRH (500 μg iv) administration at 4.5, 11.5, and 23.5 hours after placebo or pergolide .
  • Results or Outcomes : Pergolide caused suppression of basal PRL from 2-8 ng/ml to less than 2 ng/ml commencing 60 min after administration and persisting throughout the 23.5-hour study period . For the three TRH tests, a suppression of peak PRL response to TRH was noted . Basal TSH levels were unaffected by pergolide, but after pergolide the peak TSH response to the first two TRH challenges was blunted . GH secretion was stimulated by pergolide with a consistent pulse observed within 60 min of pergolide administration and an enhancement in the number and amplitude of subsequent GH pulses throughout the 24-hour period . Cortisol levels rose after pergolide and returned to levels seen on the control day at 16.5 hours . FSH levels were unaffected but LH levels were lowered by pergolide .

Application 2: Treatment of Parkinson’s Disease

  • Summary of the Application : Pergolide mesylate is used in some countries for the treatment of Parkinson’s disease . Parkinson’s disease is associated with reduced dopamine activity in the substantia nigra of the brain. Pergolide acts on many of the same receptors as dopamine to increase receptor activity .
  • Methods of Application or Experimental Procedures : Pergolide is administered orally and it acts as an agonist of dopamine D2 and D3, alpha2- and alpha1-adrenergic, and 5-hydroxytryptamine (5-HT) receptors .

Application 3: Treatment of Equine Cushing’s Syndrome

  • Summary of the Application : Pergolide mesylate is used for the treatment of pituitary pars intermedia dysfunction (PPID) also known as equine Cushing’s syndrome (ECS) in horses .
  • Methods of Application or Experimental Procedures : The drug is administered orally to horses suffering from PPID .
  • Results or Outcomes : Pergolide has been found to be effective in controlling the clinical signs associated with Equine Cushing’s Syndrome .

Application 4: Treatment of Hyperprolactinemia

  • Summary of the Application : Pergolide mesylate is used in some countries for the treatment of hyperprolactinemia . Hyperprolactinemia is a condition characterized by high levels of prolactin in the blood. Pergolide acts as a dopamine agonist, suppressing pituitary secretion of prolactin .
  • Methods of Application or Experimental Procedures : Pergolide is administered orally and it acts as an agonist of dopamine D2 and D3, alpha2- and alpha1-adrenergic, and 5-hydroxytryptamine (5-HT) receptors .

Application 5: Treatment of Restless Leg Syndrome

  • Summary of the Application : Pergolide mesylate is used in some countries for the treatment of restless leg syndrome . Restless leg syndrome is a neurological disorder characterized by an irresistible urge to move one’s body to stop uncomfortable or odd sensations. Pergolide acts on many of the same receptors as dopamine to increase receptor activity .
  • Methods of Application or Experimental Procedures : Pergolide is administered orally and it acts as an agonist of dopamine D2 and D3, alpha2- and alpha1-adrenergic, and 5-hydroxytryptamine (5-HT) receptors .

Safety And Hazards

Pergolide mesylate should be handled with personal protective equipment . It should not be ingested or inhaled, and contact with skin, eyes, and clothing should be avoided . It should be kept away from heat and sources of ignition .

将来の方向性

Pergolide is a long-acting dopamine agonist that is uncommonly used for the management of Parkinson’s disease, due to the risk for cardiac valvulopathy . While the use of pergolide in humans is still approved in only some countries, pergolide is mainly used for veterinary purposes .

特性

IUPAC Name

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2S.CH4O3S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21;1-5(2,3)4/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3;1H3,(H,2,3,4)/t13-,16-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCVGPLTGZWHGS-ZORIOUSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66104-22-1 (Parent)
Record name Pergolide mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6040583
Record name Pergolide methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533039
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Pergolide mesylate

CAS RN

66104-23-2
Record name Pergolide mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66104-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pergolide mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PERGOLIDE MESYLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PERGOLIDE MESYLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pergolide methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERGOLIDE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55B9HQY616
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pergolide mesylate
Reactant of Route 2
Pergolide mesylate
Reactant of Route 3
Pergolide mesylate
Reactant of Route 4
Pergolide mesylate
Reactant of Route 5
Pergolide mesylate
Reactant of Route 6
Pergolide mesylate

Citations

For This Compound
1,660
Citations
DJ Sprankle, EC Jensen - Analytical profiles of drug substances and …, 1992 - Elsevier
Publisher Summary Permax (pergolide mesylate) is a dopamine receptor agonist at both D 1 and D 2 receptor sites. Permax is indicated as adjunctive treatment to levodopalcarbidopa …
Number of citations: 9 www.sciencedirect.com
JL Davis, LM Kirk, GS Davidson… - Journal of the American …, 2009 - Am Vet Med Assoc
Objective —To determine the effects of temperature and light over a 35-day period on stability of pergolide mesylate after compounding in an aqueous vehicle. Design —Evaluation …
Number of citations: 26 avmajournals.avma.org
RL PERRYMAN, AD ROGOL… - The Journal of …, 1981 - academic.oup.com
Pergolide mesylate is a synthetic ergoline with dopamine agonist properties. The endocrine profile was studied in a double blind crossover design in six normal males. Circulating PRL, …
Number of citations: 29 academic.oup.com
S Franks, PM Horrocks, SS Lynch, WR Butt… - Br Med J (Clin Res …, 1983 - bmj.com
… were treated with pergolide mesylate, a new dopamine receptor … Pergolide mesylate promises to be a useful addition to the … Introduction Pergolide mesylate (Lilly) is a synthetic ergoline …
Number of citations: 33 www.bmj.com
CW Olanow, MJ Alberts - Clinical neuropharmacology, 1987 - journals.lww.com
… We conclude that pergolide mesylate is an effective antiparkinsonian drug when used as an adjunct to Sinemet and will have a role in the management of Parkinson's disease. …
Number of citations: 47 journals.lww.com
M Pohanka, P Kaňovský, M Bareš… - European Journal of …, 2004 - Wiley Online Library
… Pergolide mesylate is another dopamine agonist with a known high affinity to hD(2S) … Pergolide mesylate (Permax) was given to each patient, and titrated to a total daily dose of 3 mg. All …
Number of citations: 47 onlinelibrary.wiley.com
WC Koller, WJ Weiner, BI Diamond, PA Nausieda… - …, 1980 - Elsevier
The effects of the putative dopamine agonist, pergolide mesylate, a substituted propylergoline, were investigated in several animal models of dopamine-related behavior in an attempt to …
Number of citations: 45 www.sciencedirect.com
F R. Levin, D McDowell, S M. Evans… - American Journal on …, 1999 - Taylor & Francis
… We applied these principles to a pilot study of pergolide mesylate as a treatment for cocaine dependence. At present, there are limited data regarding the efficacy of pergolide mesylate …
Number of citations: 40 www.tandfonline.com
DL Kleinberg, A Lieberman, J Todd… - The Journal of …, 1980 - academic.oup.com
The effect of a new synthetic ergot alkaloid, pergolide mesylate, on the inhibition of PRL during 24-h periods was evaluated in four rhesus monkeys and three patients with Parkinson's …
Number of citations: 42 academic.oup.com
S Franks, SS Lynch, PM Horrocks, WR Butt… - The Lancet, 1981 - Elsevier
… every 30 min for 2 h before pergolide mesylate 50 J-Ig (or … studied for 45 h after a single 50 pg dose of pergolide mesylate. … prolactin in U 11 after a single dose of pergolide mesylate. …
Number of citations: 38 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。